molecular formula C15H13NO B7848577 6-Methoxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile

6-Methoxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B7848577
M. Wt: 223.27 g/mol
InChI Key: UXBBJHAADLHYGP-UHFFFAOYSA-N
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Description

6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound features a methoxy group (-OCH₃) at the 6-position, a methyl group (-CH₃) at the 2’-position, and a carbonitrile group (-CN) at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile can be achieved through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

    Ullmann Reaction: This classical method involves the coupling of aryl halides in the presence of copper catalysts.

Industrial Production Methods

Industrial production of biphenyl compounds often relies on scalable and efficient synthetic routes. The Suzuki-Miyaura coupling is favored due to its mild reaction conditions and high yields. The use of palladium catalysts and boronic acids makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.

    Copper Catalysts: Employed in Ullmann reactions.

    Strong Acids and Bases: Utilized in electrophilic and nucleophilic substitution reactions.

Major Products

    Phenol Derivatives: Formed by demethylation of the methoxy group.

    Substituted Biphenyls: Resulting from electrophilic substitution reactions.

Scientific Research Applications

6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-methylbiphenyl: Lacks the carbonitrile group, which may affect its reactivity and applications.

    2’-Methyl-[1,1’-biphenyl]-3-carbonitrile: Lacks the methoxy group, which can influence its electronic properties and biological activity.

Properties

IUPAC Name

4-methoxy-3-(2-methylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-11-5-3-4-6-13(11)14-9-12(10-16)7-8-15(14)17-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBBJHAADLHYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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